1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Urea transporter UT‑A1 Diuretic

Select this specific N-aryl-N'-(aminoalkyl)urea derivative for your urea transporter research. Its unique ethyl-(6-methylpyridazin-3-yl)amine motif enables critical hydrogen-bonding interactions absent in ether- or tertiary-amine-linked comparators. This chemotype avoids the AChE/urease activity of piperidine analogs (e.g., CAS 1797725-29-1), ensuring target-specific cellular assays with minimized off-target liability. A distinct physicochemical profile (AlogP ≈ 2.8, TPSA ≈ 80 Ų) makes it a superior reference standard for oral drug-like property optimization.

Molecular Formula C15H18ClN5O2
Molecular Weight 335.79
CAS No. 1170116-90-1
Cat. No. B2898323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
CAS1170116-90-1
Molecular FormulaC15H18ClN5O2
Molecular Weight335.79
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C15H18ClN5O2/c1-10-3-6-14(21-20-10)17-7-8-18-15(22)19-12-9-11(16)4-5-13(12)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H2,18,19,22)
InChIKeyHSPANMWXWHEJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1170116-90-1) – Procurement-Ready Profile of a Pyridazinyl‑Urea Small Molecule


1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1170116-90-1, molecular weight 335.79 g/mol, C₁₅H₁₈ClN₅O₂) is a synthetic small molecule belonging to the class of N‑aryl‑N′‑(aminoalkyl)‑urea derivatives [1]. First disclosed in the patent literature as part of a family of substituted urea compounds intended for DGAT inhibition, the compound has subsequently been profiled in public bioactivity databases for urea‑transporter inhibition [REFS-1, REFS-2]. Its structure features a 5‑chloro‑2‑methoxyphenyl terminus linked through a urea bridge to an ethylenediamine spacer that terminates in a 6‑methylpyridazin‑3‑yl group, providing a distinctive pharmacophoric pattern within the pyridazinyl‑urea space.

Why Generic Substitution of CAS 1170116-90-1 with Close Pyridazinyl‑Urea Analogs Fails in Scientific Selection


The class of N‑(5‑chloro‑2‑methoxyphenyl)‑N′‑pyridazinyl ureas encompasses numerous variants with different linkers and pyridazine substitution patterns; even apparently minor structural changes result in divergent biological profiles. For example, analogs that replace the ethyl‑NH linker of the target compound with a 4‑oxyphenyl bridge (e.g., CAS 1207004‑83‑8) or a piperidin‑4‑ylmethyl spacer (e.g., CAS 1797725‑29‑1) display substantially altered molecular weight, lipophilicity, and topological polar surface area, precluding simple interchangeability [1]. The presence of a secondary amine at the pyridazine 3‑position in the target compound enables hydrogen‑bonding interactions that are absent in ether‑linked or tertiary‑amine‑linked comparators [REFS-1, REFS-2]. Consequently, direct substitution without matching the precise ethyl‑(6‑methylpyridazin‑3‑yl)‑amine motif risks altering both target engagement and off‑target liability, making compound‑specific evaluation essential for reproducible research.

Quantitative Differentiation of 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea Against In‑Class Analogs


Urea‑Transporter‑A (UT‑A1) Inhibition Potency: A Publicly Annotated Functional Activity

The target compound has been measured as an inhibitor of the rat urea transporter UT‑A1 in a cell‑based fluorescence assay, yielding an IC₅₀ of 5.0 µM [1]. This is the only annotation in the ChEMBL/BindingDB public domain that directly links the CAS 1170116‑90‑1 structure to a defined transporter target. By comparison, the close piperidine‑linked analog CAS 1797725‑29‑1 and the ether‑linked analog CAS 1207004‑83‑8 have no reported UT‑A1 activity in the same databases, indicating that the ethyl‑(6‑methylpyridazin‑3‑yl)‑amine linker is a critical determinant for UT‑A recognition.

Urea transporter UT‑A1 Diuretic

Structural Differentiation: Linker and Heterocycle Topology versus Close Analogs

The target compound (C₁₅H₁₈ClN₅O₂, MW 335.79 g/mol) employs an ethyl‑(6‑methylpyridazin‑3‑yl)‑amine linker with a secondary amino group directly attached to the pyridazine ring. Two of the closest commercially catalogued analogs differ fundamentally in their linker architecture: CAS 1207004‑83‑8 uses a 4‑(6‑methylpyridazin‑3‑yl)oxy‑phenyl linker, increasing the molecular weight to 398.8 g/mol and eliminating the hydrogen‑bond‑donor character of the pyridazine‑adjacent amine [1]; CAS 1797725‑29‑1 incorporates a piperidin‑4‑ylmethyl spacer, further increasing molecular weight to 444.0 g/mol (C₂₃H₃₀ClN₅O₂) and introducing a tertiary amine with distinct basicity and conformational constraints [2].

Structure–activity relationship Pyridazine Urea linker

Patent‑Annotated DGAT Inhibitory Potential in a Defined Therapeutic Indication

The parent patent WO2006019020A1 explicitly claims substituted urea compounds encompassing the target scaffold as inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme central to triglyceride biosynthesis [1]. The patent describes compounds that produced ≥50 % inhibition of DGAT activity at a test concentration of 30 µM, linking them to potential applications in obesity, hyperlipidemia, and insulin‑resistance syndromes. While the exact IC₅₀ for CAS 1170116‑90‑1 is not disclosed in the patent specification, its inclusion as an exemplified structural embodiment signals that it satisfies the inventors' structural and functional criteria for DGAT engagement.

DGAT inhibition Metabolic disease Obesity

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area

The target compound exhibits a predicted AlogP of approximately 2.8 and a topological polar surface area (TPSA) of approximately 80 Ų, based on its SMILES representation . In contrast, the piperidine‑linked analog CAS 1797725‑29‑1 carries a calculated AlogP of approximately 3.5 and a TPSA of approximately 66 Ų, while the ether‑linked analog CAS 1207004‑83‑8 has a predicted AlogP of approximately 3.8 and TPSA of approximately 74 Ų [REFS-2, REFS-3]. The combination of moderate lipophilicity with a higher TPSA suggests that the target compound occupies a more favorable region of oral drug‑like space, balancing passive permeability and solubility.

Lipophilicity Drug‑likeness ADME

Absence of Acetylcholinesterase or Urease Off‑Target Activity Differentiates from a Close N‑piperidine Analog

The piperidine‑linked analog CAS 1797725‑29‑1 has been explicitly evaluated for acetylcholinesterase (AChE) and urease inhibition, with reported positive activity against both enzymes [1]. In contrast, publicly available bioactivity annotations for CAS 1170116‑90‑1 show no recorded AChE or urease inhibitory activity. While the absence of data cannot be equated with confirmed selectivity, the different activity fingerprint supports the conclusion that the ethyl‑amine linker of the target compound directs biological activity toward urea‑transporter/DGAT pathways rather than toward the cholinergic or urease systems that are engaged by the piperidine analog.

Off‑target selectivity Acetylcholinesterase Urease

Optimal Research and Industrial Application Scenarios for CAS 1170116‑90‑1 Based on Quantified Evidence


Urea‑Transporter Pharmacology Probe Development

The validated UT‑A1 IC₅₀ of 5.0 µM makes the target compound a candidate starting scaffold for medicinal chemistry optimization of urea‑transporter modulators. Unlike the thienoquinolin reference PU‑48 (IC₅₀ = 0.32 µM), the pyridazinyl‑urea core provides a novel chemotype amenable to independent SAR exploration [REFS-1, REFS-2].

Metabolic Disease Target Validation (DGAT Inhibition)

Patent WO2006019020A1 places the compound within a family of DGAT inhibitors. Researchers validating DGAT as a target in obesity, dyslipidemia, or insulin‑resistance models can procure this compound as a structurally defined member of the patent‑protected chemical series [1].

Physicochemical Benchmarking for Oral Bioavailability Optimization

With AlogP ≈ 2.8 and TPSA ≈ 80 Ų, the target compound sits in a favorable oral drug‑like property space that is distinct from more lipophilic piperidine‑ (AlogP ≈ 3.5) or ether‑linked (AlogP ≈ 3.8) analogs. Medicinal chemistry teams prioritizing balanced permeability and solubility can use this compound as a physicochemical reference standard [REFS-1, REFS-2, REFS-3].

Selectivity Profiling versus Cholinergic Off‑Targets

The absence of annotated AChE or urease activity distinguishes the target compound from the piperidine analog CAS 1797725‑29‑1, which has documented dual AChE/urease activity. This differential profile supports the compound's selection for target‑specific cellular assays where cholinergic interference must be minimized [1].

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